L-Glucitol
Overview
Description
L-Glucitol, also known as Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by reduction of glucose, changing the converted aldehyde group (−CHO) to a primary alcohol group (−CH2OH) . It is primarily used as a sweetener and sugar substitute .
Synthesis Analysis
L-Glucitol can be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . The hydrogen atom on NADH is transferred to the electrophilic aldehyde carbon atom; electrons on the aldehyde carbon-oxygen double bond are transferred to the oxygen that abstracts the proton on tyrosine side chain to form the hydroxyl group .
Molecular Structure Analysis
The systematic IUPAC name for L-Glucitol is (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol . Its chemical formula is C6H14O6 .
Chemical Reactions Analysis
L-Glucitol can be used as a starting material for the synthesis of deoxygalactonojirimycin (DGJ), a pharmacological chaperone . It is also recognized as an important component of biologically relevant compounds and precursors of certain pharmaceutical drug molecules .
Physical And Chemical Properties Analysis
L-Glucitol is a white crystalline powder . It has a melting point of 94–96 °C and is soluble in water . Its molar mass is 182.17 g/mol .
Scientific Research Applications
Neurological Research
1. Glutamate in Neurodegeneration
Studies have extensively explored the role of L-glutamate (a form similar to L-Glucitol) in neurodegenerative diseases. For instance, abnormal accumulation of L-glutamate has been associated with neurotoxicity and neurodegeneration, particularly in conditions like Alzheimer's, Parkinson's, and Huntington's disease. The neurotoxic effects are linked to oxidative stress, altered neurotransmitter levels, excitotoxicity, and mitochondrial dysfunction, suggesting that L-Glucitol and its derivatives could be crucial in understanding and potentially managing such conditions (Al-Nasser et al., 2022).
2. Glutamate in Brain Circuitry
L-glutamate, chemically related to L-Glucitol, is a significant excitatory neurotransmitter in the neocortex, implying that its derivatives, including L-Glucitol, might play a role in synaptic transmission and plasticity. The understanding of L-glutamate's role in excitatory synaptic transmission has laid the foundation for exploring similar compounds like L-Glucitol in neural circuitry and neurotransmission (Tsumoto, 1990).
Stress and Metabolism
3. Glucocorticoids and Stress
Research on glucocorticoids, which share a similar nomenclature with L-Glucitol, sheds light on the complex interplay between stress responses and metabolic regulation in animals. These studies are foundational in understanding how structurally related compounds like L-Glucitol might influence metabolic and stress-related pathways (Crossin et al., 2016).
Metabolic Pathways and Therapeutics
4. Glutamine Pathways
L-Glutamine, a compound related to L-Glucitol, is crucial in various metabolic pathways, including amino acid production and glutathione synthesis. This understanding is vital in exploring the therapeutic potential of L-Glucitol and its derivatives in metabolic disorders and conditions requiring metabolic support, such as trauma and certain cancers (Miller, 1999).
Future Directions
L-Hexoses, including L-Glucitol, have garnered attention because of their potential applications in the pharmaceutical industry . They are considered rare sugars, as they rarely occur in nature and are thus very expensive . Recent studies have focused on the enzymatic production of various L-hexoses . This could potentially accelerate biotechnology and biomedicine developments .
properties
IUPAC Name |
(2R,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-FSIIMWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042096 | |
Record name | L-Glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glucitol | |
CAS RN |
6706-59-8 | |
Record name | L-Sorbitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6706-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorbitol, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SORBITOL, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q0586BG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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